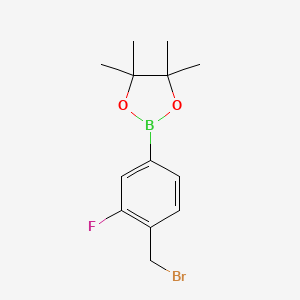

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organoboron compounds containing heterocyclic ring systems. The compound's primary identifier is Chemical Abstracts Service registry number 1150271-74-1, which provides unambiguous identification in chemical databases and literature. The molecular formula C₁₃H₁₇BBrFO₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one boron atom, one bromine atom, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 314.99 grams per mole.

Table 1: Chemical Identifiers and Nomenclature Data

The compound exhibits multiple synonymous names reflecting different nomenclature approaches, including 4-bromomethyl-3-fluorophenylboronic acid pinacol ester and 2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These alternative designations emphasize different structural aspects, with the pinacol ester terminology highlighting the cyclic boronic ester functionality, while the systematic International Union of Pure and Applied Chemistry name provides complete structural information including substitution patterns and ring connectivity. The dioxaborolane ring system represents a five-membered heterocycle containing boron as the heteroatom, coordinated by two oxygen atoms derived from pinacol, creating a stable cyclic boronic ester that serves as a protected form of the corresponding boronic acid.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of organoboron compounds containing five-membered dioxaborolane rings. The central boron atom adopts a tetrahedral coordination geometry, with bond angles deviating from the ideal tetrahedral angle due to ring strain within the five-membered dioxaborolane system. Crystallographic studies of analogous boronic ester compounds reveal that the boron-oxygen bond lengths in dioxaborolane rings typically range from 1.35 to 1.37 Angstroms, while the carbon-oxygen bonds measure approximately 1.42 to 1.45 Angstroms.

The aromatic phenyl ring maintains planarity with standard carbon-carbon bond lengths of approximately 1.39 Angstroms, consistent with aromatic character. The bromomethyl substituent extends from the para position relative to the boron attachment point, with the carbon-bromine bond length measuring approximately 1.96 Angstroms. The fluorine substituent at the meta position exhibits a carbon-fluorine bond length of approximately 1.35 Angstroms, significantly shorter than the carbon-bromine bond due to the smaller atomic radius of fluorine.

Table 2: Key Molecular Geometry Parameters

The dioxaborolane ring adopts a slightly puckered conformation to minimize ring strain, with torsion angles typically deviating by 10-15 degrees from planarity. This ring puckering facilitates optimal orbital overlap between the boron p-orbital and the oxygen lone pairs, contributing to the stability of the boronic ester functionality. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection for the boron center while maintaining the ring's structural integrity through reduced conformational flexibility.

Electronic Structure and Hybridization Patterns

The electronic structure of this compound reflects the unique hybridization patterns characteristic of organoboron compounds with aromatic substituents. The central boron atom exhibits sp³ hybridization due to its tetrahedral coordination environment within the dioxaborolane ring system. This hybridization pattern differs from typical trigonal planar sp² boron compounds, as the cyclic ester constraint forces the boron into tetrahedral geometry.

The aromatic phenyl ring maintains sp² hybridization for all carbon atoms, creating a delocalized π-electron system that extends across the benzene framework. The fluorine substituent introduces significant electronegativity effects, creating electron-withdrawing character that influences the overall electronic distribution within the aromatic system. Nuclear magnetic resonance spectroscopy data for related fluorinated boronic esters indicate characteristic chemical shifts for aromatic protons in the range of 7.0-7.5 parts per million, reflecting the deshielding effects of both fluorine and boron substituents.

Table 3: Electronic Structure and Hybridization Data

The bromomethyl carbon exhibits sp³ hybridization with significant electron deficiency due to the electron-withdrawing bromine atom. This electronic environment renders the bromomethyl carbon highly susceptible to nucleophilic attack, making it an excellent leaving group in substitution reactions. Proton nuclear magnetic resonance spectroscopy reveals the bromomethyl protons as a characteristic singlet at approximately 4.3 parts per million, demonstrating the deshielding effect of the bromine substituent.

The dioxaborolane ring carbons display sp³ hybridization with electron density influenced by the adjacent oxygen atoms and the electron-deficient boron center. The pinacol-derived methyl groups appear as singlets in proton nuclear magnetic resonance spectra at approximately 1.3 parts per million, indicating their equivalent magnetic environment due to the symmetrical dioxaborolane structure. Boron-11 nuclear magnetic resonance spectroscopy provides diagnostic information about the boron center, with chemical shifts typically appearing around 30-32 parts per million for dioxaborolane-protected boronic esters.

Comparative Analysis with Analogous Boronic Esters

Comparative analysis of this compound with structurally related boronic esters reveals distinctive characteristics that influence its chemical behavior and synthetic utility. The presence of both fluorine and bromine substituents distinguishes this compound from simpler analogues, creating unique electronic and steric profiles that affect reactivity patterns.

Table 4: Comparative Analysis of Related Boronic Ester Compounds

The compound 2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a structural isomer where bromine occupies an aromatic position rather than a benzylic methyl group. This positional difference significantly alters the reactivity profile, as aromatic bromine requires different activation conditions for cross-coupling reactions compared to benzylic bromine systems. The molecular weight difference of approximately 14 atomic mass units reflects the substitution of a bromomethyl group with an aromatic bromine atom.

Positional isomers such as 2-(2-(bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate the importance of substitution patterns in determining chemical properties. Despite identical molecular formulas and weights, the different positioning of fluorine (para versus meta) and the bromomethyl group (ortho versus para) creates distinct electronic environments that influence both stability and reactivity. These positional effects become particularly important in palladium-catalyzed cross-coupling reactions where sterics and electronics around the reaction centers determine reaction efficiency.

Properties

IUPAC Name |

2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTPRFIHAFABSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675027 | |

| Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-74-1 | |

| Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are aromatic compounds . The compound is used in the synthesis of polysubstituted benzenes . The bromine and methyl groups can be introduced by bromination and Friedel–Crafts alkylation respectively .

Mode of Action

The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The compound can also undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The compound plays a crucial role in the assembly of metabolic pathways through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability .

Result of Action

The result of the compound’s action is the synthesis of polysubstituted benzenes . The compound facilitates the introduction of bromine and methyl groups into the benzene ring . The compound also enables nucleophilic substitution reactions, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the reactions in which the compound is involved . The pH can influence the compound’s ionization state, which can affect its reactivity. Other chemical entities present in the reaction environment can also interact with the compound, potentially affecting its stability and reactivity.

Biological Activity

The compound 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1150271-74-1) is a boron-containing organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H17BBRFO2

- Molecular Weight: 314.99 g/mol

- Purity: 95% .

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical environments.

Neuroprotective Effects

Some studies suggest that boron compounds can influence neuroprotective pathways. Although direct evidence for this specific compound is sparse, the structural similarities with other neuroprotective agents warrant further investigation into its potential effects on neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

A recent study explored the effects of similar dioxaborolane derivatives on cancer cell lines. The results indicated:

- Cell Viability: Significant reduction in cell viability was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines when treated with boron derivatives.

- Apoptosis Induction: Flow cytometry analysis showed increased apoptosis markers in treated cells compared to controls .

In Vivo Studies

In vivo formulations of related compounds have been developed using DMSO as a solvent for administration in animal models. The findings suggest:

- Tumor Growth Inhibition: Animal studies demonstrated a marked decrease in tumor size when treated with boron-based compounds compared to untreated controls.

- Safety Profile: Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane moiety enables the compound to participate in Suzuki-Miyaura coupling reactions effectively. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of various biaryl compounds. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products. The study highlighted the versatility of this compound as a boron source in cross-coupling reactions .

Medicinal Chemistry

Potential Anticancer Agents

The compound's unique structure allows it to interact with biological targets effectively. Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The bromomethyl group enhances reactivity towards nucleophiles, potentially leading to the development of new anticancer agents.

Case Study: Anticancer Activity

A research team investigated the anticancer properties of derivatives synthesized from this compound. In vitro assays showed that some derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . This study underscores the compound's potential as a scaffold for designing new therapeutic agents.

Material Science

Polymer Chemistry

The compound has also found applications in material science, particularly in the development of functional polymers. Its ability to form stable boronate esters allows it to be used as a building block for creating polymers with tailored properties.

Data Table: Properties of Functional Polymers

| Polymer Type | Application Area | Properties |

|---|---|---|

| Boron-Containing Polymer | Electronics | High thermal stability |

| Biodegradable Polymer | Packaging | Eco-friendly and sustainable |

| Conductive Polymer | Sensors and Actuators | Enhanced electrical conductivity |

Research has shown that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability .

Comparison with Similar Compounds

Key Characteristics

- Molecular Formula : Likely C₁₃H₁₆BBrFO₂ (based on analogs in ).

- Molecular Weight : ~314.99 g/mol (similar to ).

- Physical State : Likely a crystalline solid or low-melting-point solid (cf. : m.p. 71–75°C for a bromomethylphenyl analog).

- Reactivity : The bromomethyl group acts as a leaving group, enabling alkylation or nucleophilic substitution, while the fluorine atom modulates electronic effects (electron-withdrawing) on the aromatic ring .

Structural Analogues with Halogen Substituents

Functional Group Variations

Physical and Spectroscopic Data

Preparation Methods

Step 1: Formation of the Boronate Ester

- A substituted phenylboronic acid or a halogenated phenyl compound is reacted with pinacol to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

- This step stabilizes the boron center and provides the characteristic dioxaborolane structure.

Step 2: Introduction of the Bromomethyl Group

- The bromomethyl group is introduced typically via radical bromination of a methyl group on the aromatic ring.

- Alternatively, bromomethylation can be achieved by reacting the corresponding hydroxymethyl intermediate with a brominating agent.

- The reaction conditions generally involve controlled radical bromination or nucleophilic substitution under inert atmosphere.

Step 3: Purification and Isolation

- The crude product is purified by flash column chromatography using silica gel.

- Elution is performed with a mixture of hexanes and ethyl acetate to obtain the pure compound.

Detailed Experimental Procedure (Based on Literature and Supplier Data)

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2-fluoro-1-methylbenzene |

| Reaction Solvent | N,N-Dimethylformamide (DMF), dry tetrahydrofuran (THF) |

| Base | Potassium carbonate |

| Temperature | 60 °C for bromomethylation step; room temperature for subsequent steps |

| Reaction Time | 3 hours for bromomethylation; 2-3 hours for amination or other functionalization steps |

| Atmosphere | Inert atmosphere (argon or nitrogen) |

| Work-up Procedure | Dilution with ethyl acetate, washing with saturated sodium bicarbonate, lithium chloride solution, brine |

| Drying Agent | Magnesium sulfate |

| Purification | Flash column chromatography on silica gel with hexanes/ethyl acetate |

Example Experimental Summary:

- In a dry round-bottom flask equipped with a stir bar and septum, potassium carbonate (90 mg, 0.652 mmol), 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (150 mg, 0.476 mmol), and other reagents were combined under argon.

- Dry DMF (3 mL) was added, and the mixture stirred at 60 °C for 3 hours.

- After completion (monitored by LC-MS), the reaction was cooled, diluted with ethyl acetate, washed sequentially, dried, filtered, and concentrated.

- The residue was purified by flash chromatography to yield the desired product.

Alternative Functionalization via Amination

- The bromomethyl group can be further functionalized by reaction with amines such as methylamine in THF.

- This reaction proceeds at room temperature over 2 hours, yielding aminomethyl derivatives useful for further synthetic elaborations.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Time | Temperature | Atmosphere | Yield/Notes |

|---|---|---|---|---|---|

| Boronate ester formation | Pinacol + substituted phenylboronic acid | Variable | Ambient | Inert | Stable dioxaborolane intermediate |

| Bromomethyl introduction | Radical bromination or bromomethylation in DMF | 3 hours | 60 °C | Argon | Monitored by LC-MS |

| Amination (optional) | 2.0 M methylamine in THF | 2 hours | 20 °C | Ambient | Used for further functionalization |

Research Findings and Notes

- The preparation method follows established protocols such as those reported by White et al. in Tetrahedron Letters (2010), ensuring reproducibility and reliability.

- The use of potassium carbonate as a base and DMF as solvent provides good reaction rates and yields.

- Purification by flash chromatography is effective in isolating the pure compound.

- The bromomethyl group is reactive and allows for further derivatization, enhancing the compound's utility in organic synthesis.

- The fluorine substituent on the aromatic ring influences the electronic properties and reactivity of the compound, important for downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct functionalization of pre-existing boronate esters. Key steps include bromination of the methyl group on the phenyl ring followed by fluorination. Critical parameters include:

- Temperature : Maintain 0–5°C during bromination to avoid over-substitution .

- Reagent Ratios : Use a 1.2:1 molar ratio of N-bromosuccinimide (NBS) to the methyl precursor to maximize bromomethyl yield .

- Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product, confirmed by GC analysis (>98% purity) .

Q. How should researchers characterize this compound to verify structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. For example, the fluorine atom at the 3-position produces a distinct downfield shift (~-110 ppm) in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures correct molecular weight (theoretical MW: 314.99 g/mol) .

- Purity Analysis : Gas chromatography (GC) and titration are standard for quantifying residual solvents and boronate ester stability .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodological Answer : Its bromomethyl group acts as an alkylating agent, while the boronate ester enables cross-coupling reactions. Applications include:

- Suzuki-Miyaura Coupling : The boronate ester reacts with aryl halides to form biaryl structures, useful in drug intermediate synthesis .

- Post-Functionalization : The bromomethyl group allows further derivatization (e.g., nucleophilic substitution with amines or thiols) .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence reactivity and stability in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances boronate ester electrophilicity, accelerating coupling rates. However, steric hindrance at the 3-position may reduce accessibility. Strategies include:

- Catalyst Optimization : Use Pd(PPh) with KCO in THF/water (3:1) to improve coupling efficiency .

- Kinetic Studies : Monitor reaction progress via NMR to assess boronate stability under varying conditions .

Q. What synthetic challenges arise from the bromomethyl group’s lability, and how can side reactions be mitigated?

- Methodological Answer : The bromomethyl group is prone to hydrolysis or elimination. Mitigation strategies:

- Low-Temperature Storage : Store at -20°C under inert gas to prevent degradation .

- In Situ Derivatization : Immediately react the bromomethyl intermediate with nucleophiles (e.g., amines) to avoid side products .

- Byproduct Analysis : Use LC-MS to identify and quantify degradation products (e.g., debrominated analogs) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : For example, analogs with chlorine instead of fluorine show divergent bioactivity due to differing electronic profiles. Approaches include:

- Computational Modeling : Compare electrostatic potential maps of fluorine vs. chlorine analogs to predict interaction differences .

- Dose-Response Assays : Test both compounds in parallel under identical conditions (e.g., IC in cancer cell lines) to isolate substituent effects .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .

Theoretical and Methodological Considerations

- Linking to Conceptual Frameworks : When designing experiments, anchor hypotheses to boron chemistry principles (e.g., Lewis acidity of boronate esters) to guide mechanistic studies .

- Handling Contradictory Data : Use systematic variation of substituents (e.g., fluorine vs. chlorine) to isolate electronic vs. steric effects, as seen in ’s comparative table .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.